1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methoxyoxolan ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the methoxyoxolan ring followed by the introduction of the triazole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the oxolan ring through cyclization of appropriate precursors under acidic or basic conditions.
Click Chemistry: The triazole ring is often introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can participate in reduction reactions, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1,2,3-triazole-4-carboxylic acid and 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-14-7-4-15-3-6(7)11-2-5(8(12)13)9-10-11/h2,6-7H,3-4H2,1H3,(H,12,13)/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCBCJCRVXLSLY-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.